molecular formula C7H2Cl3NS B13685479 1,2,3-Trichloro-5-isothiocyanatobenzene

1,2,3-Trichloro-5-isothiocyanatobenzene

Cat. No.: B13685479
M. Wt: 238.5 g/mol
InChI Key: PNJQKOWOBUEEAQ-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl3NS It is characterized by the presence of three chlorine atoms and an isothiocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1,2,3-Trichloro-5-isothiocyanatobenzene typically involves the reaction of 1,2,3-trichlorobenzene with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

1,2,3-Trichloro-5-isothiocyanatobenzene can be compared with other trichlorobenzene derivatives, such as:

  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

These compounds share similar structural features but differ in the position of the chlorine atoms and the presence of the isothiocyanate group. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

IUPAC Name

1,2,3-trichloro-5-isothiocyanatobenzene

InChI

InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H

InChI Key

PNJQKOWOBUEEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S

Origin of Product

United States

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